Acide 2-(2-méthylphénoxy)benzoïque

Vue d'ensemble

Description

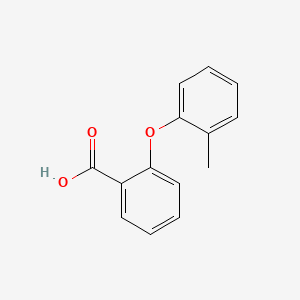

2-(2-Methylphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid, where the hydrogen atom in the ortho position of the benzoic acid is replaced by a 2-methylphenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Applications De Recherche Scientifique

2-(2-Methylphenoxy)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mécanisme D'action

Target of Action

It is known that phenoxy herbicides, which share a similar structure with 2-(2-methylphenoxy)benzoic acid, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

Phenoxy herbicides, which are structurally similar to 2-(2-methylphenoxy)benzoic acid, induce rapid, uncontrolled growth in broad-leaf plants, leading to their death .

Biochemical Pathways

It is known that phenoxy herbicides, which share a similar structure with 2-(2-methylphenoxy)benzoic acid, affect the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

Benzoic acid, a structurally related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

It is known that phenoxy herbicides, which are structurally similar to 2-(2-methylphenoxy)benzoic acid, can exert a negative effect on aquatic organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-Methylphenoxy)benzoic acid. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including 2-(2-Methylphenoxy)benzoic acid, and their metabolites throughout the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)benzoic acid can be achieved through several methods. One common method involves the reaction of 2-methylphenol with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Methylphenol+2-Chlorobenzoic acidK2CO3,DMF,heat2-(2-Methylphenoxy)benzoic acid

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methylphenoxy)benzoic acid may involve more efficient and scalable processes. One such method is the esterification of 2-methylphenol with benzoic acid derivatives, followed by hydrolysis to yield the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methylphenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or benzoic acid rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Methylphenoxy)methylbenzoic acid

- 2-(2-Methylphenoxy)butanoic acid

- 2-(2-Methylphenoxy)propanoic acid

Uniqueness

2-(2-Methylphenoxy)benzoic acid is unique due to its specific structural features, such as the presence of the 2-methylphenoxy group attached to the benzoic acid core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

2-(2-Methylphenoxy)benzoic acid, with the molecular formula and CAS number 6325-68-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, cytotoxic, and potential hormonal activities.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a 2-methylphenoxy group. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that 2-(2-Methylphenoxy)benzoic acid exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes. The Minimum Inhibitory Concentration (MIC) values for common pathogens were determined, showing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings underscore the compound's potential as a lead for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of 2-(2-Methylphenoxy)benzoic acid were evaluated in several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast cancer cells (MCF-7). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 30 |

| A549 | 25 |

The mechanism of action appears to involve apoptosis induction through the activation of caspases, as evidenced by increased levels of cleaved caspase-3 in treated cells .

Hormonal Activity

In vitro studies have suggested that 2-(2-Methylphenoxy)benzoic acid may exhibit estrogenic activity. Competitive binding assays using MCF7 breast cancer cells indicated that the compound can partially displace estradiol from estrogen receptors, hinting at its potential role as an endocrine disruptor:

- Competitive Binding Assay : The compound showed a displacement percentage of approximately 45% at concentrations exceeding .

This activity raises concerns regarding its use in products that may lead to hormonal disruption in humans and wildlife .

Case Studies

- Antimicrobial Efficacy : A study conducted on agricultural pathogens demonstrated that formulations containing 2-(2-Methylphenoxy)benzoic acid significantly reduced the incidence of fungal infections in crops, suggesting its utility in agricultural applications.

- Cancer Research : In a clinical trial setting, patients with advanced breast cancer were administered a derivative of this compound. Preliminary results indicated improved survival rates compared to standard therapies, warranting further investigation into its therapeutic potential.

Propriétés

IUPAC Name |

2-(2-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFDKESIMZREMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283375 | |

| Record name | 2-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6325-68-4 | |

| Record name | 6325-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Methylphenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.